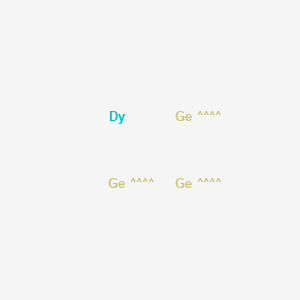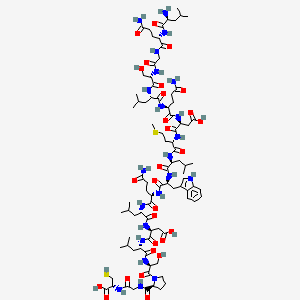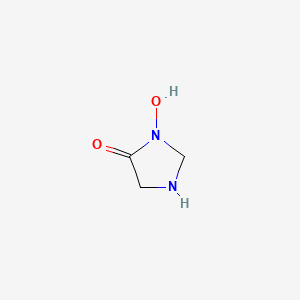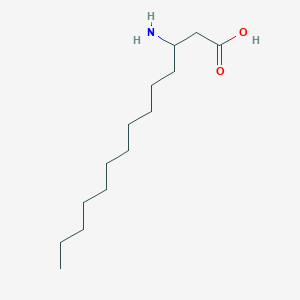
3-Aminotetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminotetradecanoic acid is a long-chain amino acid with a 14-carbon backbone and an amino group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotetradecanoic acid can be achieved through several methods. One notable approach involves starting from dodecanoyl chloride. The process includes the enantioselective reduction of an ynone to the corresponding propargylic alcohol, followed by conversion into a protected propargylic amine. The final product, this compound, is obtained by transforming a (phenylseleno)acetylene intermediate into a carboxylic group and subsequent N-deprotection .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale amino acid synthesis typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Aminotetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
3-Aminotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and potential as a bioactive molecule.
Medicine: Investigated for its antioxidant and cytoprotective properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Aminotetradecanoic acid exerts its effects involves its interaction with cellular components. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The compound maintains intracellular glutathione levels, scavenges reactive oxygen species, and inhibits lipid peroxidation .
Comparison with Similar Compounds
- 2-Aminotetradecanoic acid
- 14-Aminotetradecanoic acid
- Myristic acid (tetradecanoic acid)
Comparison: 3-Aminotetradecanoic acid is unique due to the position of its amino group on the third carbon, which influences its reactivity and biological activity. In contrast, 2-Aminotetradecanoic acid has the amino group on the second carbon, affecting its chemical properties and applications. Myristic acid, lacking an amino group, serves different roles primarily in lipid metabolism and as a component of fats .
Properties
CAS No. |
143085-79-4 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
3-aminotetradecanoic acid |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13H,2-12,15H2,1H3,(H,16,17) |
InChI Key |
MZHRIDJLZTWHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
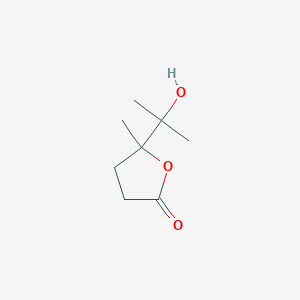
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)

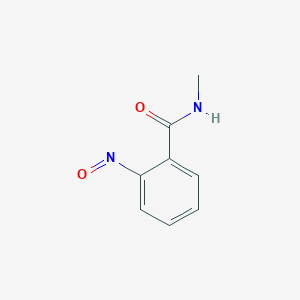
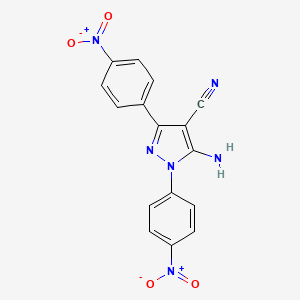
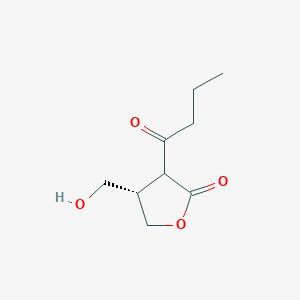
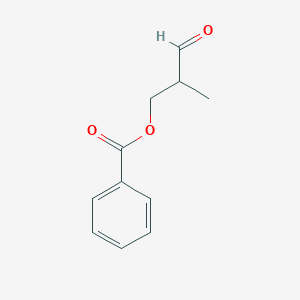
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)
